Cas no 72100-51-7 (3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)-)

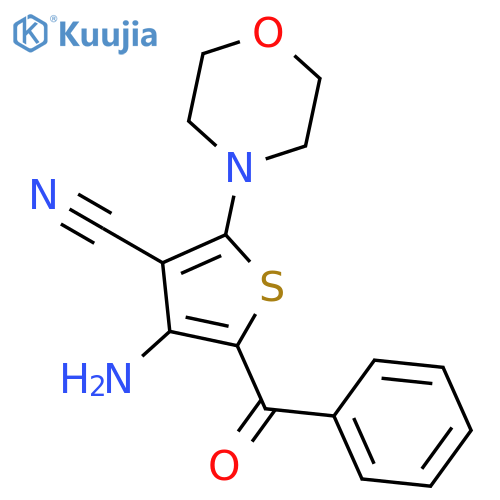

72100-51-7 structure

商品名:3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)-

3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)- 化学的及び物理的性質

名前と識別子

-

- 3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)-

- 4-AMINO-5-BENZOYL-2-MORPHOLINO-3-THIOPHENECARBONITRILE

- 4-amino-5-benzoyl-2-(morpholin-4-yl)thiophene-3-carbonitrile

- 4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile

- 9P-414S

- 4-amino-5-benzoyl-2-morpholin-4-ylthiophene-3-carbonitrile

- AE-641/11289565

- 4-amino-5-benzoyl-2-(4-morpholinyl)-3-thiophenecarbonitrile

- SCHEMBL4487982

- 72100-51-7

- AKOS005103742

- MFCD01237392

- Oprea1_768100

-

- インチ: InChI=1S/C16H15N3O2S/c17-10-12-13(18)15(14(20)11-4-2-1-3-5-11)22-16(12)19-6-8-21-9-7-19/h1-5H,6-9,18H2

- InChIKey: GKMONTGZZRQGJM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 313.08849790Da

- どういたいしつりょう: 313.08849790Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 3

- 複雑さ: 452

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 108Ų

- 疎水性パラメータ計算基準値(XlogP): 3

3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650926-25mg |

4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile |

72100-51-7 | 98% | 25mg |

¥1417.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650926-50mg |

4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile |

72100-51-7 | 98% | 50mg |

¥1226.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650926-20mg |

4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile |

72100-51-7 | 98% | 20mg |

¥1117.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650926-5mg |

4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile |

72100-51-7 | 98% | 5mg |

¥661.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650926-100mg |

4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile |

72100-51-7 | 98% | 100mg |

¥2048.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650926-1mg |

4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile |

72100-51-7 | 98% | 1mg |

¥428.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650926-2mg |

4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile |

72100-51-7 | 98% | 2mg |

¥495.00 | 2024-05-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1650926-10mg |

4-Amino-5-benzoyl-2-morpholinothiophene-3-carbonitrile |

72100-51-7 | 98% | 10mg |

¥882.00 | 2024-05-02 |

3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)- 関連文献

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

72100-51-7 (3-THIOPHENECARBONITRILE, 4-AMINO-5-BENZOYL-2-(4-MORPHOLINYL)-) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 458566-77-3((2R,3R)-2-methyloxolan-3-amine)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量